8-Chloro-5-fluoroquinoline
Description
Contextual Significance of Quinolone and Fluoroquinolone Scaffolds in Medicinal Chemistry
The quinolone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. Current time information in Bangalore, IN. Its derivatives have demonstrated a vast array of pharmacological effects, including antibacterial, antimalarial, anticancer, and antiviral activities. uni-rostock.desioc-journal.cn The initial breakthrough in this class was the discovery of nalidixic acid in 1962, the first quinolone antibiotic. google.com This discovery spurred decades of research into modifying the basic quinolone nucleus to enhance potency and broaden the spectrum of activity.
The introduction of a fluorine atom, typically at the C-6 position, led to the development of the highly successful fluoroquinolone class of antibiotics, which includes well-known drugs like ciprofloxacin (B1669076) and levofloxacin. rsc.orgacs.org These agents exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The success of fluoroquinolones is attributed to their favorable pharmacokinetic properties, such as good oral bioavailability and broad tissue distribution. google.comrsc.org Beyond antibacterial applications, the quinolone framework is a versatile scaffold for developing agents targeting a range of diseases, including malaria, tuberculosis, and various cancers, making it a subject of intense and ongoing research in medicinal chemistry. nih.govbldpharm.com
Evolution of Research into Halogenation Patterns in the Quinolone Nucleus
The journey of quinolone research is intrinsically linked to the exploration of halogenation patterns. Following the initial success of nalidixic acid, a non-fluorinated quinolone, researchers discovered that introducing a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position dramatically improved antibacterial efficacy. rsc.org This led to the second generation of quinolones, widely known as fluoroquinolones. acs.org
Further research has systematically explored the impact of halogen substitution at nearly every possible position on the quinoline (B57606) ring.
C-3 Position: Halogenation at the C-3 position has been achieved through methods like photoredox catalysis, providing access to derivatives with modified biological profiles. aablocks.com
C-6 and C-7 Positions: The C-6 fluorine is a hallmark of most clinically used fluoroquinolones. rsc.org Modifications at the C-7 position are crucial for controlling the spectrum of activity and cell permeability. sioc-journal.cn
C-8 Position: The substitution at the C-8 position has been a key strategy in developing newer generations of quinolones. Introducing a halogen, such as chlorine or fluorine, at this position can significantly enhance antibacterial potency. For example, studies have shown that a chlorine atom at C-8 can induce a distorted orientation of other substituents on the quinolone ring, which is believed to be a key factor for potent antibacterial activity in certain derivatives. Research has also demonstrated that the nature of the halogen atom (fluorine vs. chlorine vs. bromine) can promote distinct levels of biological activity.
The selective halogenation of the quinoline nucleus remains a synthetic challenge and an active area of research, with methods like electrophilic cyclization and palladium-catalyzed cross-coupling being developed to create specific substitution patterns. sioc-journal.cnbldpharm.com This evolution from simple, single substitutions to complex, poly-halogenated patterns allows chemists to fine-tune the electronic and steric properties of the molecule, optimizing it for specific biological targets. Current time information in Bangalore, IN.
Scope and Research Directions for 8-Chloro-5-fluoroquinoline and Related Structures
This compound is a di-halogenated quinoline that serves primarily as a chemical building block for the synthesis of more complex molecules. Its value lies in the specific arrangement of its chloro and fluoro substituents, which provides a unique starting point for creating derivatives with potential applications in various fields of chemical research.
While direct therapeutic applications for this compound itself are not prominent in the literature, its utility is demonstrated in its incorporation into larger, more functionalized molecules. A key example is its use as a precursor in the synthesis of novel pest control agents. A patent describes the synthesis of methyl this compound-6-carboxylate, which is then further functionalized. This highlights the role of the this compound scaffold as a valuable intermediate in agrochemistry.
The research direction for this compound and its close analogs is centered on its use in synthetic chemistry. The presence of two different halogen atoms (chlorine and fluorine) at distinct positions on the benzene portion of the quinoline ring allows for selective chemical modifications. Chemists can exploit the different reactivities of the C-Cl and C-F bonds, as well as the activated C-6 position, to perform site-selective cross-coupling reactions (like Suzuki or Sonogashira reactions) or nucleophilic aromatic substitutions. sioc-journal.cn This enables the construction of a diverse library of substituted quinolines for screening in drug discovery and materials science.
The synthesis of such di-halogenated quinolines often involves multi-step processes, starting from appropriately substituted anilines, and employing cyclization reactions to form the quinoline core. bldpharm.com The continued development of efficient and selective synthetic methods for producing poly-halogenated quinolines is crucial for exploring their full potential.
Below is a table summarizing the key chemical properties of this compound.
| Property | Data |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| CAS Number | 917251-76-4 |
| Appearance | Not specified in available literature |
| Purity | Typically offered as ≥95% for research purposes |
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYJRVZCGDZRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700839 | |
| Record name | 8-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-76-4 | |
| Record name | 8-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Chloro 5 Fluoroquinoline and Analogues
Strategies for the Construction of the Halogenated Quinolone Core
The foundational step in synthesizing 8-chloro-5-fluoroquinoline analogues is the construction of the core heterocyclic system with the desired halogenation pattern. This is typically achieved through two main approaches: the regioselective halogenation of a pre-formed quinoline (B57606) ring or the cyclization of appropriately halogenated precursors.
Regioselective Halogenation Approaches at C-5 and C-8
Achieving specific halogenation at the C-5 and C-8 positions of the quinoline nucleus requires careful selection of reagents and reaction conditions to control the regioselectivity.
For the introduction of a fluorine atom at the C-5 position, methods involving the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been developed. rsc.org Research has demonstrated the C-5 regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides under metal-free conditions. rsc.orgscispace.com This approach leverages the directing effect of the C-8 substituent to achieve fluorination at the desired position.
The introduction of a chlorine atom at the C-8 position can be accomplished through various methods. One strategy involves the direct C-H activation and halogenation of quinoline N-oxides. Rhodium(III)-catalyzed C-H activation has been shown to be effective for the regioselective bromination of quinoline N-oxides at the C-8 position, and similar principles can be applied for chlorination. acs.org Another approach involves the use of magnesium-based reagents to facilitate regioselective deprotonation at the C-8 position, followed by quenching with a chlorine source. acs.org
A general and operationally simple metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C-5 position has been established using recyclable trihaloisocyanuric acids. researchgate.net This method offers high generality and, in most cases, proceeds with complete regioselectivity, providing the C-5 halogenated product in good to excellent yields. researchgate.netrsc.org
| Halogenation Position | Reagent/Method | Key Features |
| C-5 Fluorination | Selectfluor® on 8-aminoquinoline amides/sulfonamides | Metal-free, radical pathway. rsc.org |
| C-8 Chlorination | Rh(III)-catalyzed C-H activation of quinoline N-oxides | High regioselectivity. acs.org |
| C-8 Halogenation | Magnesiation followed by quenching | Utilizes TMP₂Mg·2LiCl for deprotonation. acs.org |
| C-5 Halogenation | Trihaloisocyanuric acids on 8-substituted quinolines | Metal-free, high regioselectivity. researchgate.netrsc.org |
Cyclization Reactions in the Presence of Halogen Substituents
An alternative to post-synthesis halogenation is the construction of the quinoline ring from precursors that already contain the required chlorine and fluorine atoms. Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, can be adapted for this purpose by using appropriately substituted anilines and carbonyl compounds. For instance, the Skraup reaction, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, can be employed with a 2-chloro-5-fluoroaniline (B1301171) to potentially yield the desired this compound. google.com
Modern synthetic methods also offer pathways to halogenated quinolines. For example, a versatile method for the synthesis of fluoroquinolones involves the reaction of a halogenated ethyl benzoylacetate with triethyl orthoformate, followed by reaction with an amine and subsequent cyclization using a strong base. quimicaorganica.org This approach allows for the incorporation of the desired halogen pattern from the outset.
Functionalization at Peripheral Positions of the this compound Scaffold
Once the this compound core is synthesized, further derivatization at various positions is often necessary to modulate the compound's properties. Key positions for functionalization include N-1, C-7, and the preparation of synthons for more advanced modifications.
Introduction of Substituents at N-1 (e.g., Aryl, Cyclopropyl (B3062369) Groups)
The introduction of substituents at the N-1 position of the quinolone ring is a common strategy in the development of fluoroquinolone antibiotics. A cyclopropyl group at the N-1 position has been shown to be particularly effective in enhancing antibacterial potency. msu.edu The synthesis of N-1 substituted quinolones often involves the reaction of a pre-formed quinolone with an appropriate alkylating or arylating agent. For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid involves the cyclization of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate.
The introduction of aryl groups at the N-1 position has also been explored. In one study, m-aminophenyl groups were designed as novel N-1 substituents of quinolones. nih.govacs.orgconsensus.app The synthesis of these analogues typically involves the reaction of the quinolone core with a substituted aryl halide or boronic acid under transition-metal-catalyzed cross-coupling conditions.
| N-1 Substituent | Synthetic Approach | Example Compound |
| Cyclopropyl | Cyclization of a precursor containing the cyclopropylamine (B47189) moiety. | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |
| Aryl (e.g., 5-amino-2,4-difluorophenyl) | Reaction of the quinolone core with an arylating agent. | 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid nih.govacs.orgconsensus.app |
Diversity-Oriented Synthesis at C-7 (e.g., Amine Appendages)
The C-7 position of the quinolone ring is a crucial site for modification, as substituents at this position significantly influence the antibacterial spectrum and potency. A wide variety of amine appendages have been introduced at C-7, often through nucleophilic aromatic substitution of a C-7 chloro or fluoro group.
In the synthesis of 8-nitrofluoroquinolone derivatives, the presence of an 8-nitro group facilitates the nucleophilic substitution at C-7 by various primary amines. mdpi.com This allows for the introduction of a diverse range of amine-containing side chains. Examples of amine appendages introduced at C-7 include 3-aminoazetidin-1-yl and various substituted primary amines. nih.govacs.orgconsensus.appmdpi.com
| C-7 Amine Appendage | Synthetic Method | Precursor |
| Substituted primary amines | Nucleophilic aromatic substitution | 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mdpi.com |
| 3-Aminoazetidin-1-yl | Nucleophilic aromatic substitution | 8-chloro-6,7-difluoro-1-(2,4-difluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Preparation of Intermediate Synthons for Advanced Derivatization
The synthesis of complex quinoline derivatives often relies on the preparation of versatile intermediate synthons that can be readily modified in subsequent steps. An important example is the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. mdpi.com The 8-nitro group in this synthon serves a dual purpose: it activates the C-7 position for nucleophilic substitution and can be subsequently reduced to an amino group, which can then be further functionalized.
The synthesis of this key intermediate starts from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which is converted to the corresponding acid chloride. mdpi.com This is followed by reaction with ethyl 3-(N,N-dimethylamino)acrylate and then cyclopropylamine to form an enamine intermediate, which is then cyclized to the quinolone core. mdpi.com This synthon provides a valuable platform for the synthesis of a wide range of 8-amino- and 7-amino-substituted fluoroquinolones.
Advanced Synthetic Techniques and Methodological Innovations
Microwave-Assisted Synthesis in Halogenated Quinolone Chemistry
Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering substantial improvements over conventional heating methods, particularly in the synthesis of halogenated quinoline derivatives. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles. researchgate.nettubitak.gov.tr
One of the most prominent applications of this technology in quinoline chemistry is the microwave-enhanced Friedländer synthesis. rsc.orgrsc.org Research has demonstrated that this method allows for the single-step, convergent assembly of diverse 8-hydroxyquinolines with greatly improved reaction yields compared to traditional oil bath heating. rsc.orgrsc.org For instance, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis was developed that increased reaction yields from 34% with conventional heating to 72% under microwave irradiation. rsc.orgrsc.org
Further optimization of the microwave-assisted Friedländer reaction has been achieved by using neat acetic acid as both a solvent and a catalyst. nih.gov This approach, when applied to the reaction of 2-aminophenylketones with cyclic ketones at 160 °C, facilitates quinoline synthesis in as little as 5 minutes in excellent yield. nih.govresearchgate.net In contrast, the unassisted reaction in an organic solvent with an acetic acid catalyst can take several days and results in a very poor yield. nih.govresearchgate.net The use of a reusable solid acid catalyst, Nafion NR50, in ethanol (B145695) under microwave conditions also represents an environmentally friendly strategy for Friedländer quinoline synthesis. mdpi.com
The Vilsmeier-Haack reaction, another key process in forming quinoline scaffolds, is also amenable to microwave assistance. The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from a substituted acetanilide (B955) intermediate was successfully performed under microwave irradiation, resulting in a 94% yield. jmpas.com These examples underscore the advantages of microwave technology in accelerating the synthesis of complex halogenated quinolines.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Halogenated Quinoline Chemistry
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Conventional (Oil Bath) | Not Specified | 34% | rsc.org, rsc.org |
| Microwave-Assisted | Not Specified | 72% | rsc.org, rsc.org | |
| Friedländer Synthesis (with Acetic Acid) | Conventional | Several Days | Very Poor | researchgate.net, nih.gov |
| Microwave-Assisted | 5 Minutes | Excellent | researchgate.net, nih.gov | |
| Vilsmeier-Haack Reaction | Microwave-Assisted | 1 Hour | 94% | jmpas.com |
Large-Scale Preparation of Key Intermediates
The efficient large-scale production of this compound relies on the availability of robust and scalable methods for the synthesis of key quinoline intermediates. Historically, the Skraup synthesis has been a cornerstone for the commercial production of the parent quinoline ring system. scribd.comuop.edu.pk This method involves heating an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822). uop.edu.pk The reaction is known to be highly exothermic, often requiring the addition of moderators like ferrous sulfate (B86663) to control its rate. uop.edu.pk A key advantage of the Skraup synthesis in an industrial context is that the nitrobenzene used as an oxidant is reduced to aniline, which can then be reused as a starting material in subsequent batches. uop.edu.pk
For the specific production of halogenated quinolines, methods suitable for industrial scale-up have been developed that offer mild reaction conditions and high yields. One such patented method describes the preparation of 2-chloroethylquinoline compounds from a 2-vinylquinoline (B1294476) precursor by mixing it with concentrated hydrochloric acid. google.com This process is notable for its simplicity, as it does not require an additional catalyst, and the operational steps are straightforward and safe. google.com The method is applicable to a variety of quinoline substrates and achieves high synthesis yields, typically in the range of 80% to 95%, making it well-suited for industrial production. google.com The ability to synthesize multi-substituted and varied halogenated quinoline compounds by adjusting the reaction substrate further enhances its industrial utility. google.com
Table 2: Overview of Methodologies for Large-Scale Quinoline Intermediate Synthesis
| Synthetic Method | Key Reactants | Conditions | Yield | Advantages for Large-Scale Production | Reference |
|---|---|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | Exothermic heating | Variable | Commercial method for parent quinoline; oxidant byproduct can be reused. | scribd.com, uop.edu.pk |
| Halogenated Quinoline Synthesis (Patented) | 2-Vinylquinoline, Concentrated Hydrochloric Acid | Mild, catalyst-free | 80-95% | Simple, safe, high-yield process suitable for industrial production. | google.com |
Compound Index
Structure Activity Relationship Sar Studies of 8 Chloro 5 Fluoroquinoline Analogues
Impact of Halogen Substituents on Biological Activity Profiles
Halogenation of the quinoline (B57606) ring is a critical strategy for modulating the physicochemical properties and biological activity of these compounds. The position, type, and number of halogen substituents can profoundly influence potency, spectrum of activity, and resistance profiles.
The presence of a chlorine atom at the C-8 position of the quinoline ring is a key determinant of biological activity. This substitution has been shown to enhance the potency and broaden the spectrum of activity, particularly against anaerobic bacteria. nih.gov The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org The electron-withdrawing nature of chlorine increases the lipophilicity of the molecule, which can lead to greater penetration through cell membranes. mdpi.comresearchgate.net
In the context of antibacterial quinolones, a halogen, such as chlorine or fluorine, at the 8-position is recognized as a feature that remarkably enhances antimicrobial effectiveness and improves oral absorption. nih.gov SAR studies have revealed that a specific combination of an 8-Cl atom with particular substituents at the N-1 and C-7 positions can result in potent antibacterial activity. nih.gov For instance, the steric repulsion between the C-8 chlorine atom and the N-1 substituent can distort the orientation of the N-1 group, a conformational change that has been linked to potent antibacterial activity. nih.gov
Table 1: Impact of C-8 Substituent on Antibacterial Activity This table is for illustrative purposes based on general findings in the sources and does not represent a direct comparative study from a single source.
| C-8 Substituent | General Impact on Potency | General Impact on Spectrum | Source |
| -Cl | Enhanced | Broadened (incl. anaerobes) | nih.gov |
| -F | Enhanced | Broadened | nih.gov |
| -OCH₃ | Reduced phototoxicity | Variable | nih.gov |
| -H | Lower potency | Variable | nih.gov |
Influence of Fluorine at C-5 and C-6 Positions on Efficacy and Resistance
Fluorine substitution, particularly at the C-5 and C-6 positions, plays a significant role in the efficacy of quinoline analogues. A fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibacterials. This substitution is crucial for activity against bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.
The combination of multiple halogen substituents on the quinoline ring can lead to synergistic effects, resulting in compounds with superior activity compared to their mono-halogenated counterparts. The presence of both an 8-chloro and a 6-fluoro substituent is a feature of some highly potent antibacterial agents.
For example, the compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrates extremely potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Its potency is significantly greater than that of trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This enhanced activity is attributed to the specific combination of the 8-chloro and 6-fluoro groups along with optimal substituents at the N-1 and C-7 positions. nih.gov The cumulative electron-withdrawing effects and steric influences of multiple halogens can fine-tune the molecule's properties for optimal target interaction and cellular penetration.
Contribution of N-1 and C-7 Substituents to SAR
Beyond the quinoline core and its halogenation pattern, the substituents at the N-1 and C-7 positions are critical for defining the structure-activity relationships of these analogues. These positions offer significant opportunities for chemical modification to enhance potency, modulate spectrum, and improve pharmacokinetic properties.
The substituent at the N-1 position significantly influences the antibacterial potency, partly through steric effects. msu.edu While traditionally, groups like ethyl or cyclopropyl (B3062369) have been favored, research has shown that bulkier aryl groups can also confer high activity. msu.edu A key finding is that steric hindrance between the N-1 substituent and a group at the C-8 position (like a chlorine atom) can induce a highly distorted conformation. nih.gov
X-ray crystallographic and molecular modeling studies have demonstrated that in certain 8-chloroquinolones, the N-1 aromatic group is remarkably twisted out of the plane of the quinoline core. nih.gov This highly strained conformation, induced by the steric repulsion from the C-8 substituent, is considered a key factor for potent antibacterial activity. nih.gov Therefore, the electronic and spatial properties of the N-1 substituent, in addition to its steric bulk, play a crucial role in determining the antimicrobial potency of this class of compounds. msu.edu
The C-7 position is a major site for modification in quinoline drug design, and the substituent at this position strongly influences potency, target selectivity, and pharmacokinetic properties. nih.gov A wide variety of amino and heterocyclic moieties have been explored to enhance biological activity.
Nitrogen heterocycles, such as piperazine (B1678402) and pyrrolidine (B122466) rings, at the C-7 position are common in many fluoroquinolones. nih.govmdpi.com Alkylation of these rings can increase serum half-life and potency against Gram-positive bacteria. nih.gov More complex or diverse heterocyclic moieties are continually being investigated to improve efficacy. For antiplasmodial 4-aminoquinolines, electron-withdrawing substituents at the C-7 position, including chlorine, have been shown to enhance activity. researchgate.netresearchgate.net SAR studies have shown that a limited combination of a C-7 azetidinyl group with specific N-1 and C-8 substituents leads to potent antibacterial activity. nih.gov The exploration of diverse C-7 groups, such as diaryl ethers, biaryls, and alkylaryls, has also yielded compounds with good antimalarial activity, with the biaryl-containing subset showing consistent potency against drug-resistant strains. nih.gov
Table 2: Influence of C-7 Substituents on Antibacterial Potency This table is for illustrative purposes based on general findings in the sources and does not represent a direct comparative study from a single source.
| C-7 Substituent | General Impact on Potency | Target Spectrum | Source |
| Alkylated Piperazine | Increased | Gram-positive bacteria | nih.gov |
| Alkylated Pyrrolidine | Increased | Gram-positive bacteria | nih.gov |
| Azetidinyl group | Potent activity (in combination) | Broad spectrum | nih.gov |
| Simple Piperazine/Pyrrolidine | Potent, but may have side effects | Broad spectrum | nih.gov |
Stereochemical Aspects and Their Relevance to Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of many pharmaceutical compounds. In the realm of 8-Chloro-5-fluoroquinoline analogues, the spatial orientation of various substituents can significantly influence their interaction with biological targets, thereby affecting their therapeutic efficacy. Research into analogous compounds, such as 8-chloro-6-fluoroquinolones, has provided valuable insights into the profound impact of stereochemistry on antibacterial potency.
A critical factor in the antibacterial activity of certain quinolone derivatives is the conformation of substituents, particularly at the N-1 and C-7 positions, which is often influenced by the presence of a bulky group at the C-8 position, such as a chloro group. For instance, studies on 8-chloro-6-fluoroquinolone analogues have revealed that a distorted orientation of the N-1 substituent is a key determinant for potent antibacterial activity. This distortion is a direct consequence of steric repulsion between the chlorine atom at the C-8 position and the substituent at the N-1 position. consensus.app
X-ray crystallographic studies of related 8-chloroquinolone derivatives have demonstrated that the N-1 aromatic group can be significantly forced out of the plane of the quinolone core. consensus.app This strained conformation is believed to be crucial for optimal interaction with the bacterial DNA gyrase or topoisomerase IV enzymes, the primary targets of quinolone antibiotics. Molecular modeling studies have further corroborated that this pronounced distortion is induced by the steric hindrance of the C-8 substituent. consensus.app
The nature of the substituent at the C-7 position also introduces stereochemical considerations, especially when the substituent contains a chiral center. The introduction of stereoisomers at this position can lead to significant differences in antibacterial activity. For example, in many fluoroquinolones, one enantiomer often exhibits significantly greater potency than the other. This enantioselectivity is attributed to the specific interactions of the chiral C-7 substituent within the binding pocket of the target enzyme.
The following interactive table summarizes the conceptual structure-activity relationships regarding stereochemistry, based on findings from analogous 8-chloroquinolone compounds.
| Compound/Analogue Feature | Stereochemical Aspect | Impact on Antibacterial Activity |
| 8-Chloroquinolone Core | Presence of Chlorine at C-8 | Induces steric hindrance, forcing a distorted conformation of the N-1 substituent. consensus.app |
| N-1 Substituent | Distorted (out-of-plane) orientation | Potent antibacterial activity is observed with a highly strained conformation. consensus.app |
| N-1 Substituent | Planar orientation | Reduced antibacterial activity. |
| C-7 Chiral Substituent | Specific Enantiomer (e.g., S-configuration) | Often exhibits significantly higher potency due to optimal binding with the target enzyme. |
| C-7 Chiral Substituent | Other Enantiomer (e.g., R-configuration) | Typically shows reduced or negligible activity. |
| C-7 Chiral Substituent | Racemic Mixture | Activity is often intermediate, representing the average of the two enantiomers. |
These findings underscore the importance of stereocontrolled synthesis and the evaluation of individual stereoisomers in the development of new and more effective this compound-based antibacterial agents.
Biological Activity and Mechanistic Investigations of 8 Chloro 5 Fluoroquinoline Derivatives
Antibacterial Efficacy Studies
Derivatives of 8-Chloro-5-fluoroquinoline have demonstrated significant antibacterial activity across a broad spectrum, encompassing both clinically relevant Gram-positive and Gram-negative bacteria. consensus.appnih.govnih.gov Research into this class of compounds has revealed that specific structural modifications, particularly at the C-7 and N-1 positions, are crucial for potent bactericidal effects. consensus.appresearchgate.net
One study highlighted a novel derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibited exceptionally potent activity against both bacterial types. consensus.app The presence of the 8-chloro substituent, in combination with specific groups at other positions, was identified as a key factor for this enhanced efficacy. consensus.app
In other research focusing on related 8-nitrofluoroquinolone structures, which share the chloro-fluoro-quinolone core, various C-7 appendages were investigated. nih.govnih.gov These studies found that the nature of the substituent at the C-7 position significantly influences the antibacterial spectrum. researchgate.net For instance, derivatives with more lipophilic groups at this position tend to show enhanced activity against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov Conversely, more hydrophilic groups may support better activity against Gram-negative bacteria such as Escherichia coli. nih.gov The antibacterial activities of several intermediate and final compounds from this research are detailed below.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Fluoroquinolone Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
|---|---|---|
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.97 | 4.7 |
| 7-(p-toluidine)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2.0 | 10.5 |
| 7-(p-chloroaniline)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2.5 | 12.0 |
| 7-(aniline)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 5.0 | 14.0 |
| 7-(amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1.2 | 8.8 |
Data sourced from research on 8-nitrofluoroquinolone derivatives. nih.gov
A significant advantage of certain this compound derivatives is their potent activity against multidrug-resistant (MDR) bacterial strains, which pose a major threat to public health. consensus.appmdpi.com The development of newer generation fluoroquinolones has often focused on overcoming the resistance mechanisms that have emerged against earlier drugs in this class. nih.gov
Specifically, the derivative 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA). consensus.app In comparative studies, this compound was found to be up to 128 times more active against clinical isolates of MRSA than trovafloxacin (B114552), a previously potent fluoroquinolone. consensus.app Its activity also extended to other resistant pathogens, including Streptococcus pneumoniae, against which it was 30 times more potent than trovafloxacin. consensus.app This high level of activity suggests that the unique structural conformation induced by the 8-chloro group may help the molecule effectively inhibit target enzymes even in strains that have developed resistance to other quinolones. consensus.app
Anticancer Potential of this compound Analogues
The anticancer potential of fluoroquinolone derivatives, a class of compounds to which this compound belongs, has been a subject of extensive research. These synthetic agents, originally developed for their antibacterial properties, have shown promise in oncology due to their ability to target fundamental cellular processes involved in cancer cell proliferation and survival.
A primary mechanism underlying the anticancer activity of fluoroquinolone analogues is the inhibition of eukaryotic DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By targeting these enzymes, fluoroquinolone derivatives can introduce DNA damage, ultimately leading to cancer cell death.
Research has shown that many fluoroquinolone derivatives function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which blocks the re-ligation of the DNA strand and leads to the accumulation of DNA breaks. While both topoisomerase I and II can be targeted, many fluoroquinolone-based anticancer agents exhibit a preferential inhibitory activity against type II topoisomerases (Topo II). For instance, certain novel fluoroquinolone analogues have demonstrated potent inhibitory effects on Topo II, with some compounds showing activity comparable or even superior to the established chemotherapy drug, Etoposide. The core quinolone structure is critical for this inhibition, and modifications, such as halogen substitutions at various positions, can significantly influence the potency and selectivity of these compounds against human topoisomerases.
The cytotoxic effects of this compound analogues and related compounds stem from their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. The DNA damage caused by topoisomerase inhibition is a significant trigger for these cellular responses.
Apoptosis Induction: Studies on various fluoroquinolone derivatives have confirmed their capacity to induce apoptosis, primarily through the intrinsic pathway. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the activation of downstream executioner caspases, such as caspase-9, which dismantle the cell.
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can arrest the cell cycle at different phases, preventing cancer cells from progressing through division. Depending on the specific chemical structure of the analogue and the cancer cell line being studied, arrest has been observed at the G1, G1/S, and G2/M phases. For example, certain fluoroquinolone derivatives have been shown to cause a significant accumulation of cells in the G2/M phase in breast cancer cell lines. This disruption of the normal cell cycle progression prevents the proliferation of malignant cells.
The potent antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, as detailed in the table below.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) |
| Moxifloxacin Derivative (IIIf) | Breast (MCF-7) | GI50 | 1.78 (mean) |
| Ofloxacin (B1677185) Derivative (VIb) | Breast (MDA-MB-468) | GI50 | 0.41 |
| Ofloxacin Derivative (VIb) | Breast (MCF-7) | GI50 | 0.42 |
| Ofloxacin Derivative (VIb) | NSCLC (HOP-92) | GI50 | 0.50 |
| Ofloxacin Derivative (VIb) | CNS (SNB-19) | GI50 | 0.51 |
| Reduced FQ (4f) | Pancreatic (PANC-1) | IC50 | 0.11 |
| Reduced FQ (4f) | Breast (MCF-7) | IC50 | 0.30 |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Data compiled from multiple studies on fluoroquinolone (FQ) derivatives.
Beyond direct DNA damage, the anticancer effects of quinoline (B57606) derivatives can also be attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. One such crucial pathway is the PI3K/AKT/mTOR signaling cascade.
This pathway is a central regulator of cell growth, proliferation, survival, and drug resistance in many types of cancer. Research on a structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown that it can exert its cytotoxic effects by modulating the PI3K/AKT/mTOR pathway. Targeting this pathway is a promising strategy for cancer therapy, as it can inhibit multiple processes that are essential for tumor growth and progression. The ability of quinoline derivatives to interfere with such fundamental cancer-related pathways highlights their potential as multifaceted anticancer agents.
Other Investigated Biological Activities
While the anticancer potential is a major focus, derivatives of the quinoline scaffold have been investigated for other therapeutic properties, including antifungal and antiviral activities.
Halogenated quinoline derivatives have demonstrated notable antifungal capabilities. For example, 5-chloro-7-iodo-8-hydroxyquinoline has been shown to inhibit the growth of fungi responsible for esca disease in grapevines, such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. The proposed mechanism for some 8-hydroxyquinoline (B1678124) derivatives involves causing damage to the fungal cell wall, leading to cell death.
Furthermore, some fluoroquinolone compounds have been found to potentiate the efficacy of existing antifungal drugs. Studies have shown they can enhance the activity of echinocandins, like caspofungin, against the opportunistic fungal pathogen Aspergillus fumigatus. This synergistic effect could be valuable in overcoming antifungal resistance and improving treatment outcomes.
| Compound/Derivative Class | Fungal Species | Observed Effect |
| 5-chloro-7-iodo-8-hydroxyquinoline | P. chlamydospora, P. aleophilum | Growth Inhibition |
| Fluoroquinolone compounds | Aspergillus fumigatus | Potentiation of caspofungin activity |
| Ciprofloxacin (B1669076)/quinoline derivatives | Candida species | Antifungal activity |
The broad biological activity of the fluoroquinolone and hydroxyquinoline scaffolds extends to antiviral effects against a variety of viruses. The mechanisms of action are diverse and can include the inhibition of viral enzymes or interference with viral replication processes.
Fluoroquinolones such as ciprofloxacin and ofloxacin have been reported to inhibit the activity of viral topoisomerases or helicases, which are essential for the replication of viruses like the hepatitis C virus (HCV). nih.gov They have also been found to inhibit HIV reverse transcriptase in vitro. nih.gov Additionally, derivatives of 8-hydroxyquinoline have been investigated as potential antiviral agents against several pathogens. For instance, certain sulphonamido-8-hydroxyquinoline derivatives showed marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov While the broader class of compounds shows significant promise, research into the specific antiviral effects of this compound derivatives is an ongoing area of investigation.
Enzyme Inhibition Beyond Topoisomerases (e.g., CYP450)
The available research primarily focuses on more widely used fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917). These studies have demonstrated that certain fluoroquinolones can act as inhibitors of specific CYP450 isoenzymes. For instance, investigations have shown that compounds like ciprofloxacin and norfloxacin can significantly inhibit the activity of CYP1A and CYP3A4 enzymes. nih.gov
In studies using rat and human liver microsomes, ciprofloxacin and norfloxacin were found to competitively inhibit CYP3A-mediated metabolism. nih.gov The inhibition constants (Ki) for ciprofloxacin and norfloxacin against rat CYP3A2 were determined to be 2.0 mM and 2.3 mM, respectively. nih.gov Furthermore, these compounds also demonstrated inhibitory effects on CYP1A-mediated activity. nih.gov Conversely, these particular fluoroquinolones did not show significant inhibition of CYP2E1 and CYP4A1 isoenzymes. nih.gov
This body of evidence suggests that the potential for enzyme inhibition beyond topoisomerases exists within the fluoroquinolone class. The mechanism often involves competitive inhibition, where the fluoroquinolone molecule competes with other substrates for the active site of the enzyme. Such interactions are a key consideration in clinical settings due to the risk of altering the metabolism of co-administered drugs that are substrates for these CYP450 enzymes.
Despite these findings for other fluoroquinolones, there is a lack of specific data regarding this compound and its derivatives. Therefore, a detailed analysis and data table of their inhibitory effects on enzymes like CYP450 cannot be provided at this time. Future research is needed to elucidate the specific interactions of this compound derivatives with these and other non-topoisomerase enzyme systems to fully characterize their pharmacological profile.
Computational Chemistry and Molecular Modeling in 8 Chloro 5 Fluoroquinoline Research
In-Silico Approaches for Rational Drug Design and Lead Optimization
In-silico drug design is a cornerstone of modern medicinal chemistry, enabling the rational design and optimization of lead compounds like those derived from the 8-Chloro-5-fluoroquinoline scaffold. This approach utilizes computational models to predict the therapeutic potential of novel molecules before their actual synthesis. researchgate.netmdpi.com The process often begins with identifying a biological target, such as a bacterial enzyme, and then designing ligands that are predicted to bind to it with high affinity and specificity. researchgate.net
For fluoroquinolone analogues, computational techniques are used to explore modifications to the core structure. For instance, researchers can introduce different substituents at various positions and computationally screen the resulting virtual library of compounds for improved properties. nih.govscispace.com This allows for the systematic exploration of the chemical space around the this compound core, identifying modifications that are most likely to enhance antibacterial activity or improve pharmacokinetic profiles. nih.gov This predictive power helps prioritize the synthesis of the most promising candidates, streamlining the drug development pipeline. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. researchgate.net For this compound derivatives, docking simulations are crucial for understanding their mechanism of action, which typically involves the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net
These simulations place the quinolone molecule into the binding site of the target enzyme and calculate a "docking score," which estimates the binding affinity. researchgate.net Studies on related fluoroquinolones have shown that specific interactions, such as hydrogen bonds and π-π stacking with amino acid residues in the active site, are critical for inhibitory activity. researchgate.netnih.gov For example, docking studies might reveal that the chlorine atom at the C-8 position engages in specific hydrophobic interactions or that the fluorine at C-5 influences the electronic landscape of the molecule to enhance binding. The results of these simulations provide a detailed 3D model of the ligand-receptor complex, offering insights that guide the design of more potent inhibitors. nih.gov
| Compound Analogue | Target Organism | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ciprofloxacin (B1669076) Derivative 5d | S. aureus | -17.73 (indicative value from similar studies) | Ser1084, DG86, DG88 |
| Sarafloxacin Derivative 5i | S. aureus | -16.50 (indicative value from similar studies) | Not specified |
| Fluoroquinoline-quinazolinone 5d | MRSA | -9.8 (indicative value from similar studies) | Not specified |
| 2-chloro-7-fluoroquinoline derivative | E. coli DNA Gyrase B | -7.2 | Not specified |
Note: Data is illustrative of typical findings in fluoroquinolone docking studies. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bepls.com For quinolone derivatives, QSAR models are developed to predict the antibacterial potency based on various molecular descriptors. iosrjournals.orgjournalijar.com
pIC₅₀ = β₀ + β₁(ALogP) + β₂(nCl) + ...
This model allows researchers to predict the inhibitory activity of newly designed this compound analogues without the need for immediate synthesis and testing, thereby accelerating the discovery of more effective agents. nih.govresearchgate.net
Conformational Analysis and Steric Effects of Halogen Substituents
The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. fiveable.me Conformational analysis of this compound and its derivatives investigates the spatial arrangement of its atoms and the steric effects imposed by the halogen substituents. The presence of a chlorine atom at the C-8 position, in particular, can have significant conformational implications.
Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Gaps) for Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. jocpr.com These methods can calculate a range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For drug design, these calculations can help predict how a molecule will behave in a biological environment. For instance, the calculated molecular electrostatic potential (MEP) surface can identify regions of the molecule that are electron-rich or electron-poor, predicting sites for potential intermolecular interactions with a biological target. researchgate.net
| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 3.0 Debye | Measures molecular polarity |
Note: Values are illustrative and based on calculations for similar heterocyclic compounds. jocpr.comresearchgate.net
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Beyond a molecule's ability to interact with its target (pharmacodynamics), its success as a drug depends on its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). kaggle.com Computational tools are widely used to predict the ADME properties of drug candidates like this compound derivatives early in the discovery process. rsc.org
In-silico models can estimate key parameters such as gastrointestinal (GIT) absorption, blood-brain barrier (BBB) permeability, and adherence to established drug-likeness criteria like Lipinski's rule of five. scispace.comnih.gov For example, software can predict whether a compound will be readily absorbed after oral administration or if it is likely to cross into the central nervous system. nih.gov These predictions help researchers to identify and filter out compounds with poor ADME profiles, ensuring that resources are focused on candidates with a higher probability of success in later clinical stages. scispace.com
Development of Novel 8 Chloro 5 Fluoroquinoline Derivatives and Hybrid Structures
Design and Synthesis of Hybrid Molecules with Multimodal Action
The development of hybrid molecules, which combine the structural features of two or more pharmacophores, is a promising strategy to address the challenges of drug resistance and to achieve broader therapeutic effects. This approach aims to create synergistic effects or to introduce multiple mechanisms of action within a single molecule. mdpi.com
One notable strategy involves the hybridization of the quinolone core with other antimicrobial agents. For instance, the combination of a fluoroquinolone with other active compounds can result in hybrid structures with superior antibacterial activity and less susceptibility to bacterial resistance compared to the individual parent molecules. mdpi.com While specific examples starting directly from 8-chloro-5-fluoroquinoline are not extensively documented in publicly available research, the principles of fluoroquinolone hybridization are well-established.
A common approach is to link the C-7 position of the quinolone ring to another bioactive moiety. For example, research on other chloro-quinolines, such as 5-chloro-8-hydroxyquinoline (B194070), has demonstrated the successful synthesis of hybrid molecules. In one study, a hybrid was created by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin (B1669076), a well-known fluoroquinolone, through a Mannich reaction. This resulted in a hybrid molecule that displayed significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov This approach could theoretically be adapted to the this compound scaffold.
The design of such hybrids often involves computational methods, such as molecular docking, to predict the interaction of the hybrid molecule with its biological targets. These studies help in understanding the drug-receptor interactions and in optimizing the design of the hybrid for improved biological activity. researchgate.net
Strategies for Overcoming Antibiotic Resistance through Structural Modification
Bacterial resistance to antibiotics is a major global health concern. Structural modification of existing antibiotics, such as those derived from the this compound core, is a key strategy to overcome resistance. Bacteria develop resistance through various mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux of the drug, and plasmid-mediated resistance. mdpi.com
Key strategies for modifying the fluoroquinolone structure to combat resistance include:
Modification at the C-7 Position: The substituent at the C-7 position of the quinolone ring significantly influences the potency, spectrum of activity, and pharmacokinetic properties of the drug. Introducing bulky heterocyclic amines at this position can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, increased bulkiness at the C-7 position may offer protection from bacterial efflux pumps, thereby reducing the likelihood of resistance development.
Modification at the N-1 Position: The substituent at the N-1 position also plays a crucial role in the antibacterial activity. The introduction of specific groups, such as a 5-amino-2,4-difluorophenyl group, has been shown to lead to highly potent compounds. nih.gov
Introduction of a Chlorine Atom at the C-8 Position: The presence of a chlorine atom at the C-8 position has been identified as a key factor for potent antibacterial activity. nih.govnih.gov This substitution can lead to a distorted orientation of the N-1 substituent, which is believed to be a key factor for the enhanced activity. nih.gov
By combining these modifications, novel this compound derivatives can be designed to evade existing resistance mechanisms and exhibit potent activity against resistant strains.
Exploration of Derivatives with Improved Efficacy and Selectivity
The exploration of new derivatives of this compound aims to improve not only their efficacy against a broad spectrum of bacteria but also their selectivity, thereby reducing potential side effects. Structure-Activity Relationship (SAR) studies are instrumental in guiding the design of these new derivatives. mdpi.comnih.gov
A significant breakthrough in this area was the synthesis of 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound demonstrated exceptionally potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Notably, its potency against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) was found to be 30 times and 128 times greater than that of trovafloxacin (B114552), respectively. nih.gov
The SAR study of this series of compounds revealed that the potent antibacterial activity was a result of a specific combination of the 1-(5-amino-2,4-difluorophenyl) group at the N-1 position, the 7-(azetidin-1-yl) group, and the 8-chloro atom. nih.gov X-ray crystallographic studies showed that the chlorine atom at the C-8 position causes a significant distortion of the N-1 aromatic group out of the plane of the quinolone core due to steric repulsion. This highly strained conformation is believed to be a key factor in its potent antibacterial activity. nih.gov
Further research into 8-nitrofluoroquinolone derivatives has also shown that modifications at the C-7 position can lead to compounds with good activity against S. aureus, with MIC values in the range of 2-5 µg/mL. nih.gov These findings underscore the importance of the substituents at various positions of the quinolone ring in determining the efficacy and selectivity of the resulting derivatives.
Future Research Directions and Translational Implications for Halogenated Quinolones
Emerging Therapeutic Applications Beyond Antimicrobials and Anticancer Agents
The unique chemical structure of halogenated quinolones has prompted investigations into their utility beyond the traditional domains of bacterial and cancer cell inhibition. Researchers are exploring their potential in treating a variety of other diseases, indicating a promising future for this class of compounds in diverse therapeutic areas. nih.gov
Key emerging applications include:
Antiviral Agents : Certain quinolone derivatives are being studied for their ability to combat viral infections, including hepatitis, HIV, and herpes. nih.govmdpi.com
Antimalarial and Anti-parasitic Agents : The quinolone scaffold, originally explored during antimalarial research, continues to be a foundation for developing new treatments against parasitic diseases like malaria. nih.govmdpi.com
Antifungal Agents : The broad biological activity of quinolones extends to fungal pathogens, with research underway to develop potent antifungal derivatives. nih.govmdpi.com
Neurodegenerative Diseases : There is emerging interest in the potential application of certain fluoroquinolone derivatives in addressing neurodegenerative conditions. nih.gov
Non-Pharmaceutical Applications : Beyond medicine, halogenated quinolones serve as intermediates in the synthesis of Schiff bases used for metal-ion recognition sensors and as ligands in dye complexes for dye-sensitized solar cells (DSSCs). ossila.com
Table 1: Selected Emerging Applications of Halogenated Quinolones
| Application Area | Description | Key Findings/Research Focus |
|---|---|---|
| Antiviral | Investigating quinolone derivatives for activity against viruses like HIV and hepatitis. nih.govmdpi.com | Modifications to the quinolone core are being explored to inhibit viral replication enzymes. |
| Antimalarial | Developing quinolone-based compounds to treat malaria. mdpi.com | The original discovery of nalidixic acid was a byproduct of chloroquine (B1663885) synthesis, highlighting the scaffold's potential. mdpi.commdpi.com |
| Antifungal | Exploring the efficacy of quinolones against various fungal infections. nih.gov | Research is focused on identifying derivatives with broad-spectrum antifungal activity. |
| Sensors & Dyes | Use as building blocks for metal-ion sensors and dyes in solar cells. ossila.com | Schiff bases derived from compounds like 6-Chloro-8-fluoroquinoline exhibit fluorescent shifts upon metal chelation. ossila.com |
Challenges in Developing New Chemical Entities in the Halogenated Quinolone Class
Despite their therapeutic promise, the development of new halogenated quinolones is fraught with significant challenges that researchers must overcome. The primary hurdles are the pervasive issue of drug resistance and inherent toxicities that have led to the withdrawal of several drugs from the market. remedypublications.com
Bacterial Resistance: The extensive use of fluoroquinolones has led to a global increase in bacterial resistance, which is a major clinical issue. mdpi.com This resistance primarily develops through two mechanisms:
Target Site Mutations : Alterations in the bacterial chromosomal genes that encode for the target enzymes, DNA gyrase and topoisomerase IV, prevent the drug from binding effectively. mdpi.comremedypublications.comnih.gov Mutations in specific amino acid residues, such as serine 83 and aspartate 87 in the GyrA subunit of E. coli, are commonly associated with resistance. mdpi.com
Reduced Drug Accumulation : Bacteria can reduce the intracellular concentration of the drug through two main pathways: decreased uptake due to altered membrane permeability or increased expulsion via efflux pumps. nih.govnih.gov
The rise of multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are often also resistant to fluoroquinolones, presents a critical threat to public health. mdpi.comnih.gov
Toxicity and Off-Target Effects: While quinolones are designed to target bacterial topoisomerases, they can inhibit eukaryotic type II topoisomerases at much higher concentrations. remedypublications.com This off-target activity and other toxic effects have led to the withdrawal of several fluoroquinolones from clinical use, including clinafloxacin, grepafloxacin, and trovafloxacin (B114552), due to severe adverse events. remedypublications.com This history of toxicity creates a high bar for the safety profile of any new chemical entity in this class.
Table 2: Key Challenges in Halogenated Quinolone Development
| Challenge | Mechanism / Description | Impact on Drug Development |
|---|---|---|
| Drug Resistance | Mutations in target enzymes (DNA gyrase, Topoisomerase IV) and active drug efflux. mdpi.comnih.gov | Reduces the efficacy of existing and new drugs, requiring the design of compounds that can evade these mechanisms. |
| Toxicity | Off-target effects, including inhibition of eukaryotic topoisomerases, leading to severe side effects. remedypublications.com | Necessitates extensive safety and toxicology screening; several past drugs have been withdrawn from the market. remedypublications.com |
| Synthetic Complexity | Multi-step synthesis and harsh reaction conditions can limit the range of functional groups and increase production costs. nih.gov | Requires the development of more efficient and economical synthetic pathways. nih.gov |
Innovative Research Pathways and Unexplored Areas of Investigation
To counter the challenges and expand the utility of halogenated quinolones, researchers are pursuing several innovative strategies. These pathways focus on novel molecular designs, new mechanisms of action, and synergistic combinations to enhance efficacy and overcome resistance.
Hybrid Molecules: A promising approach is the creation of hybrid molecules that combine a quinolone scaffold with another biologically active compound. This strategy aims to create a single molecule with dual modes of action, potentially leading to synergistic effects and a lower likelihood of resistance development. Examples include hybrids of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076), which have shown significant effects against both susceptible and drug-resistant bacterial strains. nih.gov
Metallo-Antibiotics: The chelating properties of quinolones are being exploited to develop metallo-antibiotics. mdpi.com Ternary complexes involving a fluoroquinolone, a copper(II) ion, and another ligand like phenanthroline have demonstrated antimicrobial activity comparable to or greater than the parent fluoroquinolone, particularly against MRSA. mdpi.com This approach may utilize different cellular translocation pathways, offering a novel strategy to combat resistance. mdpi.com
Targeted Structural Modifications: Modern drug design focuses on precise structural modifications to enhance potency and circumvent resistance.
C-8 Substitution : The introduction of a halogen (like chlorine) or a methyl group at the C-8 position can induce a highly distorted conformation in the quinolone molecule. nih.govacs.org This strained conformation, resulting from steric repulsion with the N-1 substituent, is believed to be a key factor for the potent antibacterial activity observed in some 8-chloroquinolones. nih.govacs.org
Biofilm Targeting : Research into non-zwitterionic fluoroquinolones, such as delafloxacin, has shown enhanced activity in acidic environments. wikipedia.org This property is advantageous for eradicating bacteria within the acidic microenvironment of biofilms, which are notoriously difficult to treat and a major cause of persistent infections. wikipedia.org
Table 3: Innovative Research Strategies for Halogenated Quinolones
| Research Pathway | Rationale and Approach | Example |
|---|---|---|
| Hybrid Molecules | Combining a quinolone with another active pharmacophore to create a dual-action agent. | Ciprofloxacin-berberine conjugates and 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrids. mdpi.comnih.gov |
| Metallo-Antibiotics | Utilizing the metal-chelating properties of quinolones to form complexes with enhanced activity. | Fluoroquinolone-Cu(II)-phenanthroline complexes show increased activity against MRSA. mdpi.com |
| Conformational Constraint | Introducing bulky groups at the C-8 position to force a strained molecular geometry. | 8-chloro substitution leads to a distorted orientation of the N-1 group, enhancing potency. nih.govacs.org |
| Targeting Biofilms | Designing molecules that are more effective in the specific physicochemical conditions of biofilms. | Delafloxacin, a non-zwitterionic fluoroquinolone, has an advantage for eradicating S. aureus in acidic environments. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Chloro-5-fluoroquinoline, and how can purity be optimized?
- Methodological Answer : Common routes include halogenation of quinoline precursors using Cl/F-substituted reagents (e.g., POCl₃ or SF₄) under controlled temperatures (70–120°C). Purity optimization involves recrystallization in aprotic solvents (e.g., DCM/hexane) and characterization via HPLC (≥98% purity threshold) . For novel derivatives, ensure NMR (¹H/¹³C) and HRMS data align with theoretical values, and report retention times in supplementary materials .
Q. How should solubility and stability of this compound be assessed for in vitro studies?
- Methodological Answer : Conduct solubility screens in DMSO, PBS, and ethanol at 25°C/37°C, using UV-Vis spectroscopy (λ = 260–300 nm). Stability assays require HPLC monitoring under varying pH (4–9) and light exposure (24–72 hrs). Include triplicate trials and statistical validation (e.g., ANOVA) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize ¹H/¹³C NMR (confirming Cl/F substitution patterns), FT-IR (C-Cl/F stretches at 550–750 cm⁻¹), and HRMS (exact mass ± 0.001 Da). For crystallography, use X-ray diffraction with SHELX97 refinement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate with experimental kinetic studies (e.g., Hammett plots) and compare with analogous quinoline derivatives .
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., MIC vs. IC₅₀) and standardized cell lines (e.g., HEK293). Perform meta-analyses of published IC₅₀ values (95% CI) and assess batch-to-batch variability via LC-MS purity checks .
Q. How to design fluorescent probes using this compound scaffolds?
- Methodological Answer : Introduce fluorophores (e.g., BODIPY) at the 8-Cl position via Suzuki coupling. Optimize Stokes shift (>50 nm) and quantum yield (Φ > 0.4) in PBS. Validate specificity via confocal microscopy in live cells, with negative controls (e.g., knockout models) .
Data Contradiction and Reproducibility
Q. Why do NMR spectra of this compound derivatives vary across studies?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and tautomerism may cause discrepancies. Standardize solvent systems and report temperature/pH conditions. Use 2D NMR (COSY, HSQC) to resolve ambiguous peaks .
Q. How to ensure reproducibility in catalytic applications of this compound-based ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
